Telithromycin

Antimicrobial resistance Ribosomal methylase Efflux pump

Telithromycin (HMR is the founding member of the ketolide class, a semi-synthetic derivative of erythromycin designed to overcome macrolide resistance in community-acquired respiratory tract infections. Its defining structural feature—a 3-keto group replacing the L-cladinose moiety—confers enhanced acid stability and a unique ribosomal binding profile that avoids induction of macrolide-lincosamide-streptogramin B (MLSₑ) resistance, a common limitation of 14- and 15-membered macrolides.

Molecular Formula C43H65N5O10
Molecular Weight 812.011
CAS No. 173838-31-8
Cat. No. B1149268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelithromycin
CAS173838-31-8
SynonymsUnii-ki8H7H19wl
Molecular FormulaC43H65N5O10
Molecular Weight812.011
Structural Identifiers
SMILESCCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C
InChIInChI=1S/C43H65N5O10/c1-12-33-43(8)37(48(41(53)58-43)19-14-13-18-47-23-31(45-24-47)30-16-15-17-44-22-30)27(4)34(49)25(2)21-42(7,54-11)38(28(5)35(50)29(6)39(52)56-33)57-40-36(51)32(46(9)10)20-26(3)55-40/h15-17,22-29,32-33,36-38,40,51H,12-14,18-21H2,1-11H3/t25-,26-,27+,28+,29-,32+,33-,36-,37+,38-,40+,42-,43-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Telithromycin (CAS 173838-31-8) Compound Overview for Scientific Procurement


Telithromycin (HMR 3647) is the founding member of the ketolide class, a semi-synthetic derivative of erythromycin designed to overcome macrolide resistance in community-acquired respiratory tract infections [1]. Its defining structural feature—a 3-keto group replacing the L-cladinose moiety—confers enhanced acid stability and a unique ribosomal binding profile that avoids induction of macrolide-lincosamide-streptogramin B (MLSₑ) resistance, a common limitation of 14- and 15-membered macrolides [2]. This compound is primarily procured for research into resistant Gram-positive cocci, atypical/intracellular pathogens, and pharmacodynamic studies where a ketolide reference standard is required [3].

Why Telithromycin Cannot Be Substituted with Generic Macrolides in Research


Substituting telithromycin with a generic macrolide like clarithromycin or azithromycin introduces a critical experimental confounder: the constitutive or inducible expression of MLSₑ resistance. While macrolides are substrates for the erm(B)-encoded ribosomal methylase and mef(A)-encoded efflux pumps, causing MICs to exceed 64 μg/mL, telithromycin retains nanomolar potency against these same resistant phenotypes due to its additional ribosomal binding site at domain II of the 23S rRNA [1]. Furthermore, unlike 14-membered macrolides, telithromycin does not act as an inducer of inducible MLSₑ resistance, making it the only compound suitable for studies requiring stable resistance phenotypes [2]. This differential is not pharmacokinetic but mechanistic, meaning no simple dose adjustment of a macrolide can replicate the ketolide's activity spectrum [3].

Quantitative Differentiation of Telithromycin Against Closest Comparators


Retained Potency Against erm(B)- and mef(A)-Mediated Macrolide Resistance in S. pneumoniae

Against macrolide-resistant S. pneumoniae carrying the erm(B) or mef(A) resistance determinant, telithromycin retains low nanomolar activity while comparators become clinically ineffective. For erm(B)-positive strains, the MIC₅₀ of telithromycin is 0.03 μg/mL (range 0.008–1.0) versus >64 μg/mL for erythromycin, azithromycin, and clarithromycin. For mef(A) efflux-mediated resistance, telithromycin MIC₅₀ is 0.06 μg/mL, compared to >64 μg/mL for erythromycin and azithromycin, and 32–64 μg/mL for clarithromycin [1]. This represents at least a 500–2000-fold potency advantage.

Antimicrobial resistance Ribosomal methylase Efflux pump Streptococcus pneumoniae Ketolide

Non-Induction of MLSₑ Resistance Compared to 14- and 15-Membered Macrolides

A critical failure of macrolide comparators is their capacity to induce MLSₑ resistance in staphylococci and streptococci harboring inducible erm genes. In standardized broth microdilution challenge experiments, erythromycin and clarithromycin (14-membered macrolides) elicit a 4- to 64-fold increase in the MIC for clindamycin co-challenge, indicative of strong induction. Telithromycin, at concen-trations up to 32 μg/mL, does not cause any significant increase in clindamycin MIC, confirming a lack of functional induction. This is attributed to the 3-keto group which sterically prevents the conformational change in the erm leader peptide required for erm methylase translation [1][2].

MLSB resistance Inducible resistance erm gene Ketolide mechanism Rational drug design

Superior Biofilm Eradication Activity Against S. aureus Compared to Azithromycin, Clindamycin, Vancomycin, and Daptomycin

In a standardized 24-hour biofilm model, telithromycin at 8× MIC eradicated significantly more established biofilms than azithromycin or clindamycin in methicillin-susceptible S. aureus (MSSA), and more biofilms than vancomycin or daptomycin in methicillin-resistant S. aureus (MRSA). Quantitatively, telithromycin (8× MIC) killed adherent cells in 6/6 MSSA isolates compared to 2/6 for azithromycin and clindamycin, and eradicated established biofilms in 6/8 MRSA isolates compared to 3/8 for vancomycin. At sub-inhibitory concentrations (1/4× MIC), telithromycin significantly inhibited biofilm formation in 6/6 MSSA and 7/8 MRSA isolates, superior to all comparators [1].

Biofilm Staphylococcus aureus MRSA Persister cells Biofilm eradication

Enhanced Saliva Penetration and Favorable Ecological Profile Over Clarithromycin

In a randomized comparative pharmacokinetic study, telithromycin (800 mg once daily) achieved a mean Cₘₐₓ in saliva of 3.5 ± 1.2 mg/L, exceeding the simultaneous plasma Cₘₐₓ of 2.2 ± 0.7 mg/L, representing a saliva-to-plasma ratio of 1.59. In contrast, clarithromycin (500 mg twice daily) exhibited a saliva-to-plasma ratio of approximately 1.0 (saliva Cₘₐₓ 2.1 ± 0.9 mg/L vs. plasma 2.2 ± 0.8 mg/L). Importantly, emergence of highly clarithromycin-resistant alpha-hemolytic streptococci was detected at day 10 in the clarithromycin group but was significantly lower or absent in the telithromycin group, indicating a superior ecological profile regarding resistance dissemination in the commensal flora [1].

Pharmacokinetics Saliva concentration Oropharyngeal microflora Resistance development Tissue penetration

Validated Research and Industrial Applications for Telithromycin


Standard Reference Compound for Macrolide-Resistant Pneumococcal Panels

In antimicrobial susceptibility testing (AST) panel development, telithromycin serves as the ketolide-class representative and is essential for quality control of macrolide-resistant S. pneumoniae strains. As demonstrated in Section 3, telithromycin MIC₅₀ values of 0.03 μg/mL against erm(B)-positive pneumococci versus >64 μg/mL for clarithromycin provide a stark differential for validating AST panels and resistance detection algorithms (e.g., VITEK, Sensititre) [1].

Mechanistic Probe for MLSₑ Resistance Induction Assays

The non-inducing property of telithromycin makes it the ideal negative control in D-test or broth microdilution induction assays. Laboratories studying erm gene regulation require telithromycin to establish baseline clindamycin susceptibility without induction, as macrolides cannot serve as non-inducing comparators (Section 3, Item 2). This application is critical for academic and public health laboratories characterizing resistance mechanisms in staphylococci and beta-hemolytic streptococci [1][2].

Anti-Biofilm Reference Agent for MRSA and MSSA Models

Given the quantitative demonstration of telithromycin's superiority over vancomycin in eradicating MRSA biofilms (Section 3, Item 3), it serves as a positive control in anti-biofilm drug screening platforms. Pharmaceutical R&D programs targeting biofilm-mediated staphylococcal infections can benchmark new chemical entities against telithromycin, which achieves killing of biofilm-embedded MRSA where vancomycin is ineffective [1].

Pharmacokinetic Probe for Salivary Drug Penetration Studies

For studies requiring quantifiable salivary penetration, telithromycin's saliva-to-plasma ratio of ~1.6—unmatched by clarithromycin's ~1.0—makes it the preferred probe for oropharyngeal pharmacokinetic/pharmacodynamic models (Section 3, Item 4). This application is directly relevant to the development of treatments for streptococcal pharyngitis and tonsillopharyngitis [1].

Quote Request

Request a Quote for Telithromycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.